Validated Binding Affinity vs. Screened Fragment Population
3-(5-Phenyl-4H-1,2,4-triazol-3-yl)aniline (Ligand 39R) is one of only 12 fragment hits from a screen of 13,800 compounds to exhibit a binding affinity (Kd) of less than 1 mM for the ATAD2 bromodomain [1]. Its measured Kd of 350 µM places it among the top hits from this screen, where the overall affinity range for all 65 identified hits was 350 µM to >2 mM [2]. This demonstrates that the compound is a validated, albeit weak, ligand for this challenging target, unlike the vast majority of compounds tested (hit rate of 0.1%) which showed no measurable binding [3].
| Evidence Dimension | Binding Affinity (Kd) to ATAD2 Bromodomain |
|---|---|
| Target Compound Data | Kd = 350 µM |
| Comparator Or Baseline | Baseline: Only 12 out of 13,800 screened fragments had Kd < 1 mM. Overall fragment hit affinity ranged from 350 µM to >2 mM. |
| Quantified Difference | Target compound exhibits a Kd of 350 µM, which is ≤ 350 µM stronger than the weakest hits (>2 mM). It is among the top 0.09% of fragments with measurable affinity. |
| Conditions | Binding affinity determined by protein-observed 1H–15N SOFAST-HMQC NMR titration experiments on uniformly 15N-labeled ATAD2 bromodomain [4]. |
Why This Matters
This validates the compound as a confirmed binder to ATAD2, providing a rational starting point for medicinal chemistry optimization, in contrast to the overwhelming majority of uncharacterized or non-binding triazole analogs.
- [1] BioLiP Database. (2023). Ligand 39R Binding Affinity for PDB 4TZ2. View Source
- [2] Harner, M. J., Chauder, B. A., Phan, J., & Fesik, S. W. (2014). Fragment-Based Screening of the Bromodomain of ATAD2. Journal of Medicinal Chemistry, 57(22), 9687-9692. View Source
- [3] Harner, M. J., Chauder, B. A., Phan, J., & Fesik, S. W. (2014). Fragment-Based Screening of the Bromodomain of ATAD2. Journal of Medicinal Chemistry, 57(22), 9687-9692. View Source
- [4] Harner, M. J., Chauder, B. A., Phan, J., & Fesik, S. W. (2014). Fragment-Based Screening of the Bromodomain of ATAD2. Journal of Medicinal Chemistry, 57(22), 9687-9692. View Source
